molecular formula C9H13N3O3S2 B2843294 Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate CAS No. 403836-37-3

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

Cat. No. B2843294
CAS RN: 403836-37-3
M. Wt: 275.34
InChI Key: VOVSGYBOYDCYQN-UHFFFAOYSA-N
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Description

“Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms and is a structural subunit in a number of bioactive compounds . It has been found in various derivatives that exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves a two-step protocol. The initial step involves the synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole . The product’s structure is assigned by 1D and 2D NMR experiments and is confirmed by single-crystal XRD .


Molecular Structure Analysis

The molecular structure of the compound is determined by the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .

Scientific Research Applications

Anticancer Agents

Thiadiazole derivatives, such as the one in your query, have been studied extensively for their potential as anticancer agents . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . Several thiadiazole-containing compounds have shown efficacy in vitro and/or in vivo across various cancer models .

Antimicrobial Activity

Compounds bearing the thiadiazole moiety have demonstrated a wide range of pharmacological properties, including antimicrobial activity . Their ability to cross cellular membranes due to their mesoionic nature makes them effective against a variety of microbial strains .

Antifungal Agents

Thiadiazole derivatives have also been found to exhibit antifungal properties . This is likely due to their ability to interact with biological targets within fungal cells .

Anti-inflammatory Drugs

Thiadiazole derivatives have shown potential as anti-inflammatory drugs . Their ability to cross cellular membranes and interact with biological targets makes them effective in reducing inflammation .

Antiviral Agents

Compounds bearing the thiadiazole moiety have demonstrated antiviral properties . Their ability to cross cellular membranes allows them to interact with viral particles and inhibit their replication .

Antiparasitic Activity

Thiadiazole derivatives have shown potential as antiparasitic agents . Their ability to cross cellular membranes and interact with biological targets makes them effective against a variety of parasites .

Fluorescent Probes

Coumarin derivatives, such as the one in your query, have found broad applications as fluorescent probes . Their unique chemical structure allows them to emit fluorescence when excited, making them useful in a variety of research applications .

Food Additives

Coumarin derivatives have also been used as food additives . Their unique flavor and aroma profiles make them valuable additions to a variety of food products .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents . Additionally, some derivatives of 1,3,4-thiadiazole scaffold have shown good potency as anticonvulsant agents .

properties

IUPAC Name

methyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-6-11-12-9(17-6)10-7(13)5-16-4-3-8(14)15-2/h3-5H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVSGYBOYDCYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

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